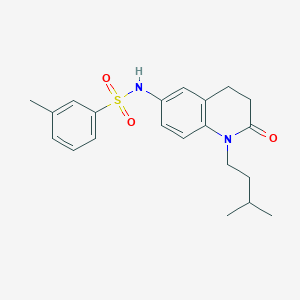

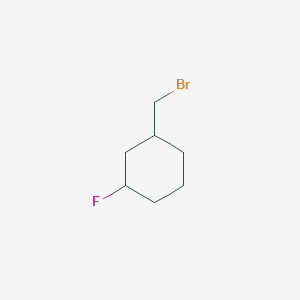

![molecular formula C21H20Cl2N4O2S2 B2498032 N-(6-氯苯并[d]噻唑-2-基)-N-(2-吗啉基乙基)苯并[d]噻唑-6-羧酰胺 盐酸盐 CAS No. 1215574-38-1](/img/structure/B2498032.png)

N-(6-氯苯并[d]噻唑-2-基)-N-(2-吗啉基乙基)苯并[d]噻唑-6-羧酰胺 盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound belongs to a class of chemical compounds with significant interest due to their potential biological and pharmacological activities. Synthesized derivatives in this category have shown promise in various areas, including as anticancer agents and antimicrobial agents, due to their unique structural properties.

Synthesis Analysis

Synthesis of related compounds typically involves multi-step reactions, starting with readily available precursors. For example, Horishny et al. (2020) described the preparation of N-substituted benzothiazole derivatives through reactions involving N-substituted chloroacetamides and morpholine, yielding compounds with promising anticancer activities (Horishny et al., 2020). Similar synthetic strategies can be adapted for the target compound, emphasizing the importance of selecting appropriate starting materials and reaction conditions to achieve high yields and desired properties.

Molecular Structure Analysis

Structural studies, such as those conducted by Abbasi et al. (2011), provide insights into the crystalline structure and molecular interactions of benzothiazole derivatives. These studies often involve X-ray crystallography, revealing how molecular conformations and intermolecular interactions, such as hydrogen bonding and π-π stacking, contribute to the stability and properties of the compounds (Abbasi et al., 2011).

Chemical Reactions and Properties

The chemical reactivity of benzothiazole derivatives includes their participation in various organic reactions, such as condensation, cyclization, and substitution reactions. These reactions can be influenced by the presence of functional groups, such as the morpholinoethyl group and chlorobenzothiazole moiety, which can affect the electron density and reactivity of the molecule. Studies like those by Gilani et al. (2011) on similar compounds highlight the potential antimicrobial properties, suggesting that modifications in the chemical structure can lead to significant biological activities (Gilani et al., 2011).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystallinity, are crucial for their practical applications. These properties are determined by the molecular structure and can be influenced by factors such as the presence of halogens and the overall molecular geometry. The synthesis and characterization processes, including spectroscopic and crystallographic methods, play a vital role in understanding these properties.

Chemical Properties Analysis

The chemical properties, including stability, reactivity towards other compounds, and pH-sensitivity, are influenced by the compound's functional groups and molecular framework. The presence of the benzo[d]thiazole and morpholinoethyl groups contributes to the compound's potential as a candidate for further pharmacological investigation, impacting its interaction with biological targets.

- Horishny et al. (2020) for synthesis and antitumor properties (Horishny et al., 2020).

- Abbasi et al. (2011) for molecular structure analysis (Abbasi et al., 2011).

- Gilani et al. (2011) for chemical reactions and antimicrobial properties (Gilani et al., 2011).

科学研究应用

抗肿瘤性能

N-(6-氯苯并[d]噻唑-2-基)-N-(2-吗啉基乙基)苯并[d]噻唑-6-甲酰胺盐酸盐及其衍生物在抗肿瘤研究中显示出潜力。例如,Horishny等人(2020年)进行了新化合物的合成,并评估了其抗癌活性,显示出作为新的抗癌剂的潜力 (Horishny et al., 2020)。此外,Ostapiuk等人(2017年)合成了类似的化合物,在一些衍生物中发现了显著的抗肿瘤效果 (Ostapiuk, Frolov, & Matiychuk, 2017)。

抗微生物活性

这些化合物也被用于探索其抗微生物性能。Gilani等人(2011年)合成了标题化合物的衍生物,并针对各种细菌和真菌菌株测试了它们的抗微生物性能,观察到了中等到良好的抑制 (Gilani, Khan, Siddiqui, Verma, Mullick, & Alam, 2011)。

EGFR抑制剂的细胞毒性评估

在针对癌细胞中的表皮生长因子受体(EGFR)的靶向作用方面,Zhang等人(2017年)设计并合成了一系列苯并[d]噻唑-2-甲酰胺衍生物,评估它们对EGFR高表达的癌细胞系的细胞毒性。一些化合物显示出中等到优异的效力,表明它们作为EGFR抑制剂的潜力 (Zhang, Deng, Zhang, Meng, Wu, Li, Zhao, & Hu, 2017)。

抗菌剂

Bhoi等人(2015年)的研究侧重于合成含有喹啉连接的新颖衍生物,展示了对测试微生物的广谱抗菌活性 (Bhoi, Borad, Parmar, & Patel, 2015)。

抗炎和镇痛性能

Kumar和Singh(2020年)合成了噻唑/噁唑取代的苯并噻唑衍生物,并对其进行了抗炎、镇痛、溃疡原和自由基清除作用的测试。他们发现一些化合物在这些领域表现出显著活性 (Kumar & Singh, 2020)。

属性

IUPAC Name |

N-(6-chloro-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-1,3-benzothiazole-6-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClN4O2S2.ClH/c22-15-2-4-17-19(12-15)30-21(24-17)26(6-5-25-7-9-28-10-8-25)20(27)14-1-3-16-18(11-14)29-13-23-16;/h1-4,11-13H,5-10H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTULWSKTQWPAHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCN(C2=NC3=C(S2)C=C(C=C3)Cl)C(=O)C4=CC5=C(C=C4)N=CS5.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20Cl2N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-6-carboxamide hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[[4-[(3-methylpiperidin-1-yl)methyl]phenyl]methyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2497949.png)

![N-[2-(hydroxymethyl)phenyl]furan-2-carboxamide](/img/structure/B2497952.png)

![2-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B2497955.png)

![Benzo[d][1,3]dioxol-5-yl(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone](/img/structure/B2497963.png)

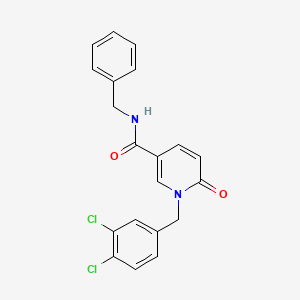

![4-(Fluoromethyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane](/img/structure/B2497965.png)

![Methyl 8-aminobicyclo[4.2.0]octane-7-carboxylate;hydrochloride](/img/structure/B2497966.png)

![(E)-(4-cinnamylpiperazin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2497968.png)

![4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyrimidine](/img/structure/B2497969.png)